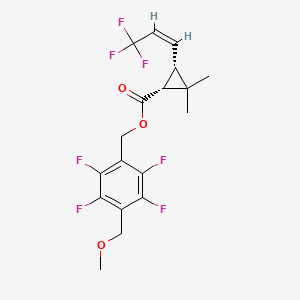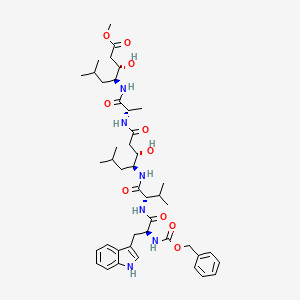
(Rh(NBD)(CF3PPP))(OTf)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the reaction of rhodium precursors with the ligand Tris(3,5-bis(trifluoromethyl)phenyl)phosphine. One common method includes reacting [Rhodium(μ-Cl)(Norbornadiene)]2 with Tris(3,5-bis(trifluoromethyl)phenyl)phosphine in the presence of a suitable solvent . The resulting complex is then treated with Trifluoromethanesulfonic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule across the rhodium center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the rhodium center reduces its oxidation state by eliminating a molecule.
Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diphenylphosphine oxide, boron trifluoride etherate, and various diimines . Reaction conditions often involve specific temperatures, solvents, and sometimes the presence of hydrogen or other gases .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrophosphinylation of alkynes using this rhodium complex can produce (E)-diphenyl(styryl)phosphine oxide .
Wissenschaftliche Forschungsanwendungen
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) has several scientific research applications:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and structural characteristics.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the coordination of the rhodium center with various ligands, facilitating different catalytic processes. The rhodium center can undergo oxidative addition and reductive elimination, enabling the formation and breaking of chemical bonds . The presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand enhances the compound’s stability and reactivity by increasing the electron density around the rhodium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Rhodium(μ-Cl)(Norbornadiene))2: This compound is a precursor in the synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) and shares similar structural features.
(Rhodium(μ-Cl)(Cyclooctadiene))2: Another rhodium complex with similar catalytic properties but different ligand coordination.
Uniqueness
The uniqueness of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) lies in its enhanced stability and reactivity due to the presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand. This ligand increases the electron density around the rhodium center, making it more effective in various catalytic processes .
Eigenschaften
CAS-Nummer |
204906-22-9 |
|---|---|
Molekularformel |
C55H41F21O3P3RhS- |
Molekulargewicht |
1376.8 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hepta-2,5-diene;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.C7H8.CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;1-4,6-7H,5H2;(H,5,6,7);/p-1 |
InChI-Schlüssel |
XIIWXRFMUJKTRH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


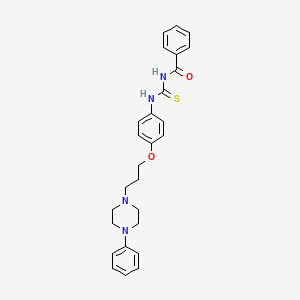
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
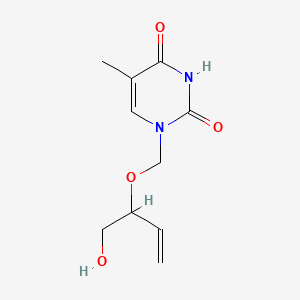
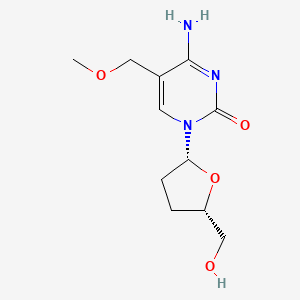

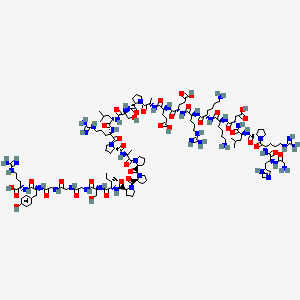
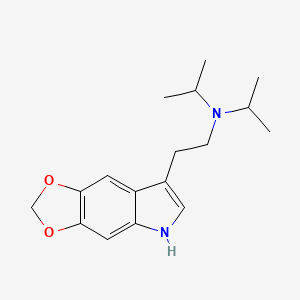
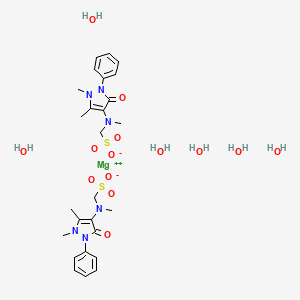
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
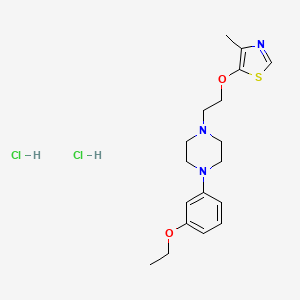

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
